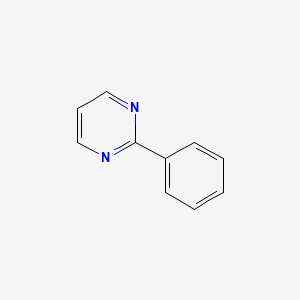

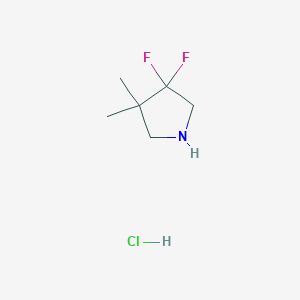

![molecular formula C15H14ClN3 B3000341 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 890626-12-7](/img/structure/B3000341.png)

7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . The molecular formula of this compound is C15H14ClN3 .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidine still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

The average mass of “this compound” is 271.745 Da and its monoisotopic mass is 271.087616 Da .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Studies have developed methods for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the regioselective synthesis of these compounds under various conditions. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides showcased the versatility of the 7-chloro derivative as a reactive intermediate for further chemical modifications, leading to a diverse range of derivatives with potential for further biological evaluation (Drev et al., 2014). Similarly, the synthesis and electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines from 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines have been explored, demonstrating the compound's role as a precursor in creating a new series of derivatives through reactions with electrophilic reagents (Atta, 2011).

Potential Biological Activities

While the specific biological activities of 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine itself may not be directly reported in the available literature, the research on related pyrazolo[1,5-a]pyrimidine derivatives indicates a broader interest in this chemical class for potential pharmacological applications. For example, the synthesis and antimicrobial activity evaluation of novel 5-Alkyl-6-Substituted Uracils and related derivatives hint at the exploration of pyrazolo[1,5-a]pyrimidine analogs for their bioactivity (Al-Turkistani et al., 2011). Moreover, the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and their in silico pharmacokinetic predictions as anti-proliferative agents further exemplify the research interest in modifying the pyrazolo[1,5-a]pyrimidine core to discover novel therapeutic agents (Atta et al., 2019).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been studied for their significant photophysical properties , and their potential as heat-resistant explosives .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been noted for their role in optical applications, suggesting they may interact with light-sensitive biochemical pathways .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may have effects on light-sensitive molecular and cellular processes .

Action Environment

It’s worth noting that pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting that light conditions may play a role in their action .

Safety and Hazards

While specific safety and hazards information for “7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine” is not available, it’s important to handle all chemical compounds with care. Always wear protective gloves, clothing, eye protection, and face protection. If swallowed, rinse mouth and do not induce vomiting. Immediately call a poison center or doctor .

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3/c1-2-6-12-9-14(16)19-15(18-12)13(10-17-19)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSFCHKHEQNSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

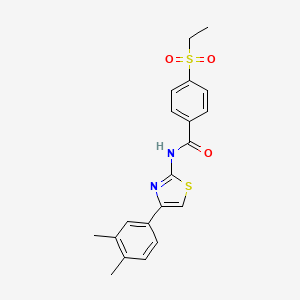

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)

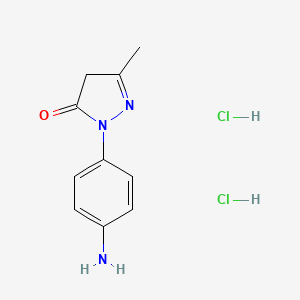

![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)

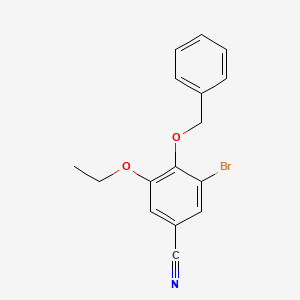

![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)

![2,1,3-Benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3000269.png)

![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)

![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3000278.png)